molecular formula C21H20N4O2 B11926364 N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine

N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine

Cat. No.: B11926364
M. Wt: 360.4 g/mol
InChI Key: AVEOOGFFDUOPCT-UHFFFAOYSA-N
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Description

N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine is a heterocyclic compound with a complex structure that includes isoquinoline, pyrrolopyridine, and tert-butyl carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine typically involves multiple steps. One common method includes the cyclization of a precursor compound followed by the introduction of the tert-butyl carbamate group. For example, 2-bromo-5-iodopyridine can be used as a starting material, which undergoes cyclization to form the pyrrolopyridine core. This is followed by substitution at the N-1 position with a tert-butylcarbonate group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine involves its interaction with specific molecular targets. For example, it can interact with the ATP-binding site of certain enzymes, forming hydrogen bonds with key amino acid residues . This interaction can inhibit the activity of the enzyme, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine is unique due to its specific combination of functional groups and its ability to interact with various molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

tert-butyl N-(3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate

InChI

InChI=1S/C21H20N4O2/c1-21(2,3)27-20(26)24-17-6-4-5-15-12-23-19(11-16(15)17)25-10-8-14-7-9-22-13-18(14)25/h4-13H,1-3H3,(H,24,26)

InChI Key

AVEOOGFFDUOPCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=CN=C(C=C21)N3C=CC4=C3C=NC=C4

Origin of Product

United States

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